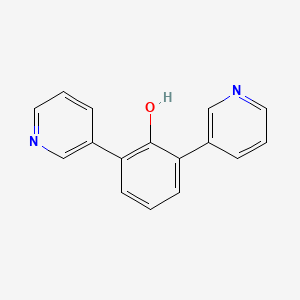
2,6-Bis(3-pyridyl)phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-Bis(3-pyridyl)phenol is a useful research compound. Its molecular formula is C16H12N2O and its molecular weight is 248.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Medicinal Chemistry
Antimicrobial Activity
2,6-Bis(3-pyridyl)phenol and its derivatives have shown promising antimicrobial properties. Research indicates that compounds with pyridine and phenolic structures exhibit notable activity against a range of pathogens, including bacteria and fungi. For instance, the incorporation of hydroxyl groups enhances the biological efficacy of these compounds due to their ability to form hydrogen bonds with microbial targets .
Anticancer Properties
The compound has been investigated for its anticancer potential. A study demonstrated that related pyridine derivatives exhibited significant cytotoxic effects against various cancer cell lines, including lung cancer (A549) and cervical cancer (HeLa), with IC50 values ranging from 2.0 to 20.0 µM . The structure-activity relationship (SAR) analysis suggests that modifications at specific positions on the pyridine ring can enhance potency against cancer cells.
Coordination Chemistry
Ligand Properties
This compound acts as a versatile ligand in coordination chemistry. It can form stable complexes with transition metals, leading to the development of new materials with unique properties. For example, coordination compounds formed with cobalt ions have been shown to exhibit paramagnetic behavior due to the presence of unpaired electrons in the ligand . These complexes are useful in studying electron transfer processes and developing new catalysts.
| Metal Ion | Complex Type | Properties |
|---|---|---|
| Co(II) | Coordination Polymer | Exhibits EPR signals indicating radical formation |
| Cu(II) | Mononuclear Complex | Catalytic activity in oxidation reactions |
Materials Science
Development of Functional Materials
The ability of this compound to generate radicals via photoexcitation has led to its application in developing functional materials such as alkylborates. These materials can serve as strong reductants in various chemical transformations . The structural versatility of this compound allows for modifications that can tailor its properties for specific applications in organic electronics and photochemistry.
Case Studies
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial activity of several phenolic compounds, including this compound. The results indicated that this compound showed significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics . This highlights its potential as an alternative antimicrobial agent.
Case Study 2: Coordination Chemistry Applications
In another investigation, complexes formed between this compound and various transition metals were synthesized and characterized using techniques like X-ray crystallography and EPR spectroscopy. These studies revealed the formation of stable coordination polymers that could be utilized in catalysis and material science . The presence of the phenolic group was crucial for stabilizing the metal-ligand interactions.
属性
分子式 |
C16H12N2O |
|---|---|
分子量 |
248.28 g/mol |
IUPAC 名称 |
2,6-dipyridin-3-ylphenol |
InChI |
InChI=1S/C16H12N2O/c19-16-14(12-4-2-8-17-10-12)6-1-7-15(16)13-5-3-9-18-11-13/h1-11,19H |
InChI 键 |
XFOHDBLGXGCIEH-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C(=C1)C2=CN=CC=C2)O)C3=CN=CC=C3 |
产品来源 |
United States |
Synthesis routes and methods
Procedure details




体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













